N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of such compounds is usually complex and requires specialized knowledge in organic chemistry2. Unfortunately, specific synthesis details for this compound are not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity3. However, the specific molecular structure analysis of this compound is not available in the public domain.
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse depending on the conditions and reagents used4. However, specific details about the chemical reactions involving this compound are not readily available.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure2. However, specific physical and chemical properties of this compound are not readily available.
Scientific Research Applications
Radiopharmaceutical Development
Compounds with structural similarities to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide have been utilized in the development of radiopharmaceuticals for imaging. For instance, radioiodinated ligands with affinity for serotonin-5HT2-receptors have shown promise as tracers for γ-emission tomography. These compounds demonstrate high affinity and selectivity for 5HT2-receptors in vitro and exhibit preferential retention in areas of the brain enriched in these receptors, suggesting their utility in brain imaging studies (Mertens et al., 1994).
Receptor Binding Studies
Research on similar compounds has been pivotal in understanding receptor interactions and neurotransmission. For example, the study of [18F]p-MPPF, a radiolabeled antagonist for 5-HT1A receptors, underscores the importance of these compounds in probing serotonergic neurotransmission through positron emission tomography (PET). These studies include comprehensive investigations on chemistry, radiochemistry, and both animal and human PET data, which contribute to our understanding of serotonin receptors (Plenevaux et al., 2000).
Molecular Dynamics Simulations
The investigation into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces via quantum chemical calculations and molecular dynamics simulations illustrates another facet of research applications. These studies provide insights into the reactivity parameters and adsorption behaviors of compounds, indicating their potential in materials science for corrosion protection (Kaya et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties5. However, specific safety and hazard information for this compound is not readily available.
Future Directions
The future directions in the research and application of this compound would depend on its properties and potential uses2. However, specific future directions for this compound are not readily available.
Please note that this analysis is based on the limited information available in the public domain. For a more comprehensive analysis, you may need to refer to scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-27-17-3-2-14(10-15(17)20)19(26)24-12-13-4-8-25(9-5-13)18-16(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQZGSKOQGZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide |
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